2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride

Catalog No.
S837828
CAS No.
1219979-56-2
M.F
C9H15Cl4NO2
M. Wt
311 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydr...

CAS Number

1219979-56-2

Product Name

2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride

IUPAC Name

2-piperidin-3-ylethyl 2,2,2-trichloroacetate;hydrochloride

Molecular Formula

C9H15Cl4NO2

Molecular Weight

311 g/mol

InChI

InChI=1S/C9H14Cl3NO2.ClH/c10-9(11,12)8(14)15-5-3-7-2-1-4-13-6-7;/h7,13H,1-6H2;1H

InChI Key

AEDOUJSISSPZQP-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CCOC(=O)C(Cl)(Cl)Cl.Cl

Canonical SMILES

C1CC(CNC1)CCOC(=O)C(Cl)(Cl)Cl.Cl

2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride is a chemical compound with the molecular formula C9H15Cl4NO2C_9H_{15}Cl_4NO_2 and a molecular weight of approximately 311.04 g/mol. This compound features a piperidine ring attached to an ethyl group, which is further linked to a trichloroacetate moiety. The presence of three chlorine atoms in the trichloroacetate group contributes to its unique chemical properties and reactivity. It is often utilized in scientific research due to its potential applications in medicinal chemistry and organic synthesis .

Due to the lack of information on this specific compound, it is essential to handle any unknown compound with caution. Here are some general safety considerations for compounds containing similar functional groups:

  • Trichloroacetic acid: A corrosive and potentially toxic compound. It can cause skin irritation, burns, and eye damage [].
  • Piperidine: A flammable liquid with an irritating odor. It can be harmful if inhaled, swallowed, or absorbed through the skin [].

The chemical behavior of 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride involves various reactions typical of esters and piperidine derivatives. Notably, it can undergo hydrolysis in the presence of water or bases, leading to the formation of trichloroacetic acid and 3-piperidinylethanol. Additionally, this compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the trichloroacetate group, allowing for further functionalization .

The synthesis of 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride typically involves the reaction of 3-piperidinylethanol with trichloroacetic acid or its anhydride. This reaction is generally facilitated by a suitable catalyst under controlled conditions to ensure high yield and purity. The product is often isolated as a hydrochloride salt through purification techniques such as crystallization or chromatography .

This compound finds diverse applications in several fields:

  • Medicinal Chemistry: It serves as a potential lead compound for drug development targeting various diseases, especially cancer.
  • Organic Synthesis: Its unique structure allows it to act as an intermediate in synthesizing more complex molecules.
  • Research: It is used in studies exploring receptor interactions and biological activity modulation .

Interaction studies have focused on understanding how 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride interacts with biological molecules. These investigations aim to identify specific targets within cellular pathways that may be influenced by this compound. Understanding these interactions is crucial for assessing its therapeutic potential and optimizing its efficacy as a pharmaceutical agent .

Several compounds share structural similarities with 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochlorideC9H15Cl4NO2C_9H_{15}Cl_4NO_2Contains a piperidine ring but with a different substitution pattern
Ethyl trichloroacetateC4H5Cl3O2C_4H_5Cl_3O_2Simpler structure without the piperidine ring
2-(N-Methylpiperidin-4-yl)ethyl 2,2,2-trichloroacetateC10H14Cl4NO2C_10H_{14}Cl_4NO_2Contains a methyl group on the piperidine ring

The uniqueness of 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride lies in its specific piperidine substitution pattern and the presence of the trichloroacetate group. These features may influence its reactivity and biological activity compared to other similar compounds .

Dates

Last modified: 08-16-2023

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